5-(2,4-Difluorophenyl)oxazole-2-carbonitrile

Description

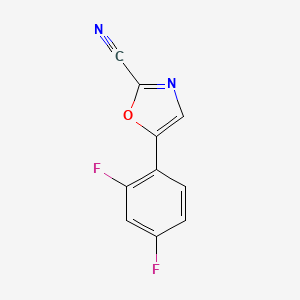

5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is a heterocyclic organic compound that features an oxazole ring substituted with a 2,4-difluorophenyl group and a nitrile group

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-6-1-2-7(8(12)3-6)9-5-14-10(4-13)15-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTSFIIECYBKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with an appropriate oxazole precursor in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Oxazole N-oxides.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that oxazole derivatives, including 5-(2,4-difluorophenyl)oxazole-2-carbonitrile, exhibit significant cytotoxic effects against multiple cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively, with IC50 values being investigated for different cancer types .

- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of oxazole derivatives against beta-amyloid-induced toxicity in neuronal cell lines. For instance, compounds similar to this compound have been shown to reduce apoptosis and improve cell viability in models of Alzheimer's disease .

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. Its efficacy is currently under investigation to determine specific mechanisms of action .

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The potential for this compound to act as an anti-inflammatory agent is a subject of ongoing research .

Case Study 1: Anticancer Activity

In a study examining various oxazole derivatives for their anticancer properties, this compound was tested against several human tumor cell lines. Results indicated that it exhibited superior antiproliferative activity compared to other derivatives tested . The mechanism of action appears to involve disruption of microtubule formation, a critical pathway in cancer cell division.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Another significant study evaluated the neuroprotective effects of oxazole derivatives on PC12 cells exposed to beta-amyloid peptides. The findings revealed that compounds similar to this compound significantly reduced neurotoxicity and improved cell survival rates. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the oxazole ring and the nitrile group allows for interactions with various biological targets, influencing pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

- 5-Phenyl-oxazole-2-carbonitrile

- 5-(2,4-Dichlorophenyl)oxazole-2-carbonitrile

- 5-(2,4-Dimethylphenyl)oxazole-2-carbonitrile

Comparison: 5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design compared to its non-fluorinated analogs.

Biological Activity

5-(2,4-Difluorophenyl)oxazole-2-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the oxazole ring and the nitrile group suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H6F2N2O

- Molecular Weight : 220.17 g/mol

The compound features a difluorophenyl group attached to an oxazole ring, which is further substituted with a carbonitrile group. This configuration is crucial for its biological interactions.

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby modulating cellular responses.

- Receptor Binding : It may bind to various receptors, influencing physiological processes such as inflammation or cell proliferation.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines.

Biological Activity Overview

Research indicates that this compound has potential activities in several areas:

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and leukemia cells. For instance, derivatives of oxazole have shown IC50 values in the micromolar range against MCF-7 and U-937 cell lines .

- Neuroprotective Effects : Some oxazole derivatives have been studied for their neuroprotective properties against β-amyloid-induced toxicity in neuronal cells . This suggests that this compound may also possess similar protective effects.

Case Studies and Research Findings

-

Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results showed that compounds structurally related to this compound had significant cytotoxic effects with IC50 values ranging from 0.12 to 15.63 µM against multiple cancer types .

Compound Cell Line IC50 (µM) Effect 5a MCF-7 0.65 Induces apoptosis 5b U-937 1.23 Cytotoxic 5c A549 2.78 Inhibits proliferation -

Neuroprotection Studies : In vitro studies demonstrated that certain oxazole derivatives could significantly reduce neurotoxicity induced by β-amyloid peptides in PC12 cells. These compounds promoted cell viability and inhibited pro-apoptotic factors .

Compound Concentration (µg/mL) Cell Viability (%) 5c 1.25 85 5o 5 90 Control - 100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.